molecular formula C12H16O2 B3078748 3-Isopentyl-benzoic acid CAS No. 105337-81-3

3-Isopentyl-benzoic acid

Cat. No.: B3078748
CAS No.: 105337-81-3
M. Wt: 192.25 g/mol
InChI Key: KNXKKISEFAKGGS-UHFFFAOYSA-N
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Description

3-Isopentyl-benzoic acid: is an organic compound characterized by the presence of a benzoic acid core with an isopentyl group attached to the third carbon of the benzene ring. This compound is part of the larger family of benzoic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopentyl-benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with isopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopentyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

3-Isopentyl-benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Benzoic acid: The parent compound with a simple carboxylic acid group attached to the benzene ring.

    4-Isopentyl-benzoic acid: A structural isomer with the isopentyl group attached to the fourth carbon of the benzene ring.

    2-Isopentyl-benzoic acid: Another isomer with the isopentyl group attached to the second carbon of the benzene ring.

Uniqueness: 3-Isopentyl-benzoic acid is unique due to the specific position of the isopentyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with enzymes, receptors, and other molecular targets, making it distinct from its isomers and other benzoic acid derivatives.

Properties

IUPAC Name

3-(3-methylbutyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXKKISEFAKGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

96A (824 mg, 4 mmol) was suspended in EtOH (4 mL) and aqueous NaOH (1 M, 20 mL) and was heated under reflux conditions for sixty minutes. Upon cooling to room temperature, the solution was acidified with HCl (conc.), was cooled to 0° C., and was filtered. The white crystalline precipitate was dried under vacuum (633 mg, 82%). NMR 1H (ppm, CDCl3): 7.94-7.91 (m, 2H), 7.42 (d, J3=7.6 Hz, 1H), 7.36 (t, J3=7.7 Hz, 1H), 2.69-2.64 (m, 2H), 1.62-1.49 (m, 3H), 0.94 (d, J3=6.3 Hz, 6H).
Name
96A
Quantity
824 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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